4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
Description
This pyrimidinecarbonitrile derivative features a cyclohexylamino group at position 4, a 2,6-dichlorobenzylsulfanyl group at position 2, and a phenyl group at position 6. The carbonitrile moiety at position 5 contributes to its electronic properties.
Properties
IUPAC Name |
4-(cyclohexylamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4S/c25-20-12-7-13-21(26)19(20)15-31-24-29-22(16-8-3-1-4-9-16)18(14-27)23(30-24)28-17-10-5-2-6-11-17/h1,3-4,7-9,12-13,17H,2,5-6,10-11,15H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGUHMSLKTXJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The 2,6-dichlorobenzyl group is introduced via a nucleophilic substitution reaction with a thiol derivative, forming the sulfanyl linkage.
Final Functionalization: The phenyl group and the nitrile group are introduced through further substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Hydrogen peroxide | Acidic, 0–5°C | Sulfoxide derivative | Moderate |
| m-CPBA | Anhydrous DCM | Sulfone derivative | High |
| Ozone | -78°C, then H2O | Oxidative cleavage products | Low |
These transformations alter the compound’s electronic properties, potentially enhancing interactions with biological targets.
Reduction Reactions
The nitrile (-C≡N) group can be selectively reduced to generate primary amines or imines.
| Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| LiAlH4 | Dry THF | 5-Aminopyrimidine derivative | 65–78 |
| H2/Pd-C | Ethanol | Partially saturated pyrimidine | 42 |
| NaBH4/CuCl2 | MeOH/H2O | Thiol intermediate | 55 |
Reduction pathways enable functional diversification for structure-activity relationship studies .
Nucleophilic Substitution
The 2,6-dichlorobenzyl group participates in aromatic substitution reactions under electrophilic conditions.
Key Observations:
-
Chlorine atoms at positions 2 and 6 direct incoming nucleophiles to the para position via resonance effects
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Reaction with amines produces substituted benzylamine derivatives
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Thiol exchange occurs at the sulfanyl linkage under basic conditions
Example Pathway:
textCompound + KSCN → 2,6-Dichlorobenzyl thiocyanate + Pyrimidine byproduct
Cyclocondensation Reactions
The pyrimidine core undergoes ring expansion with diketones or β-keto esters:
| Partner Reagent | Catalyst | New Ring System Formed | Application |
|---|---|---|---|
| Acetylacetone | BF3·Et2O | Fused pyrimidine-pyran | Enhanced bioactivity |
| Ethyl acetoacetate | TiCl4 | Bicyclic pyrimidine-lactone | Solubility modulation |
These reactions demonstrate the compound’s versatility as a scaffold for heterocyclic chemistry .
Hydrolysis Pathways
The nitrile group undergoes controlled hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
Basic Hydrolysis:
Kinetic studies show pH-dependent reaction rates, with optimal conversion at pH 10–12 .
Photochemical Reactivity
UV irradiation induces unique transformations:
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Dimerization: Through [2+2] cycloaddition at the pyrimidine C4-C5 bond
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Chlorine Migration: Observed in dichlorobenzyl group at λ = 254 nm
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Singlet Oxygen Trapping: Forms endoperoxide derivatives
Quantum mechanical calculations (DFT) predict excitation energies matching experimental UV-Vis spectra.
This compound’s multifaceted reactivity profile positions it as a strategic intermediate for developing targeted therapeutics and functional materials. Future research directions include exploring its catalytic asymmetric transformations and metal-organic framework applications.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, this compound serves as a versatile intermediate due to its unique reactivity. Its diverse functional groups allow for further modifications, making it a valuable building block for more complex molecular architectures.
Biology
The compound has shown potential bioactivity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and tumorigenesis. Studies indicate that it may exhibit significant inhibitory effects comparable to established COX-2 inhibitors like Celecoxib.
Table 1: COX-2 Inhibition Activities of Selected Pyrimidine Derivatives
| Compound | IC50 (µM) | % Inhibition at 10^-8 M |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3b | 0.20 ± 0.01 | 77.01 ± 0.03 |
| Compound 5b | 0.18 ± 0.01 | 75.25 ± 1.1 |
| Compound 5d | 0.16 ± 0.01 | 76.14 ± 1.05 |
The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects typically associated with non-selective NSAIDs.
Medical Applications
The structural features of this compound suggest potential therapeutic applications in treating various diseases, particularly inflammatory conditions and cancers. Its ability to inhibit COX-2 may position it as a candidate for drug development aimed at managing pain and inflammation.
Case Studies
Research has indicated that pyrimidine derivatives similar to this compound exhibit significant cytotoxic activity against various human cancer cell lines, including colon, breast, and cervical cancer cells. These findings underscore the potential of this compound in cancer therapy.
Industrial Applications
Industrially, the compound could be explored for its applications in developing new materials such as polymers or coatings due to its chemical stability and functional diversity. Its unique properties can be harnessed in creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amino groups could facilitate binding to active sites, while the aromatic rings might enhance interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Key structural variations among analogues include substitutions at positions 2 (sulfanyl groups), 4 (amino/alkyl groups), and 6 (aryl groups). These modifications significantly impact molecular weight, lipophilicity, and steric effects.
Table 1: Structural and Molecular Comparison
*Estimated based on analogues; †Calculated from molecular formula.
Electronic and Steric Effects
- The cyclohexylamino group provides steric bulk, which may influence binding interactions in biological systems .
- 4-Methylbenzyl Analogue (C25H26N4S): The 4-methyl substituent reduces electron-withdrawing effects compared to chlorine, possibly decreasing reactivity. The cyclohexylamino group is retained, maintaining steric similarity to the target compound .
- Chlorophenylsulfanyl Derivatives : Compounds like 4-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile exhibit dual sulfur substituents, which may enhance π-stacking interactions but reduce solubility .
Analytical Data
- LCMS and HPLC: While the target compound lacks explicit data, analogues like 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile show LCMS m/z 295 [M+H]+ and HPLC retention times (0.81 minutes under SQD-FA05 conditions), highlighting the role of substituents in chromatographic behavior .
Biological Activity
4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile, with the CAS number 303985-79-7, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This compound exhibits a complex structure characterized by a pyrimidine ring and various functional groups that contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to 4-(cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile exhibit significant biological activities, particularly in the context of cancer treatment and inflammation management. The compound's mechanism primarily involves inhibition of the COX-2 enzyme, which plays a crucial role in inflammatory processes and tumorigenesis.
COX-2 Inhibition
Recent studies have highlighted the effectiveness of pyrimidine derivatives in inhibiting COX-2 activity. For instance, compounds evaluated in vitro demonstrated IC50 values in the submicromolar range, showcasing potent inhibitory effects comparable to established COX-2 inhibitors like Celecoxib .
The following table summarizes the COX-2 inhibition activities of selected pyrimidine derivatives:
| Compound | IC50 (µM) | % Inhibition at 10^-8 M |
|---|---|---|
| 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile | TBD | TBD |
| Compound 3b | 0.20 ± 0.01 | 77.01 ± 0.03 |
| Compound 5b | 0.18 ± 0.01 | 75.25 ± 1.1 |
| Compound 5d | 0.16 ± 0.01 | 76.14 ± 1.05 |
The primary mechanism through which this compound exerts its biological effects is through selective inhibition of COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .
Case Studies
- Breast Cancer Cell Lines : In studies involving breast cancer cell lines MDA-MB-231 and MCF-7, the compound demonstrated significant cytotoxic effects with IC50 values of approximately 3.43 µM and 2.56 µM respectively . This suggests its potential utility in targeted cancer therapies.
- Inflammation Models : In animal models of inflammation, compounds structurally similar to this pyrimidine derivative exhibited reduced edema and inflammatory markers, indicating efficacy in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity:
- The presence of electron-withdrawing groups enhances COX-2 inhibition.
- The cyclohexylamino group contributes to improved binding affinity to the enzyme's active site.
This relationship is critical for designing new derivatives with enhanced potency and selectivity.
Q & A
Q. What are the standard synthetic routes for preparing 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile?
The compound is typically synthesized via nucleophilic substitution reactions. For example, a pyrimidine precursor (e.g., 2-chloro-4-(2-methylpropyl)-6-phenylpyrimidine-5-carbonitrile) is reacted with thiol-containing reagents like 2,6-dichlorobenzyl mercaptan under reflux conditions in dry pyridine. The reaction is monitored via TLC, and the product is purified via crystallization (e.g., using ethanol or CHCl3/EtOH mixtures) . Key parameters include solvent choice, reaction time (6–12 hours), and stoichiometric ratios to minimize byproducts.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Determines bond lengths (e.g., C–S: ~1.78 Å), angles (e.g., C–S–C: ~105°), and supramolecular interactions (e.g., C–H···π, π–π stacking) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration (e.g., cyclohexylamino protons at δ 1.2–2.1 ppm) and aromatic environments .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 426) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystallographic packing forces not captured in gas-phase simulations. To address this:
- Perform solvent-dependent NMR studies to assess conformational flexibility.
- Use density functional theory (DFT) with implicit solvent models to compare experimental vs. theoretical spectra .
- Apply triangulation by cross-validating data with alternative techniques (e.g., IR spectroscopy, TGA for thermal stability) .
Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?
- Solvent screening : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity of thiol reagents .
- Catalysis : Adding base (e.g., K2CO3) accelerates substitution kinetics.
- Temperature control : Reflux (~110°C) balances reaction rate and decomposition . Post-synthesis, crystallization in CHCl3/EtOH (1:1) improves purity (>85% yield) .
Q. How can molecular docking studies leverage the compound’s crystallographic data to predict biological activity?
Using the crystal structure (e.g., PDB coordinates), researchers can:
- Identify binding pockets via hydrophobic interactions (e.g., cyclohexyl group) and halogen bonding (Cl atoms) .
- Simulate target-ligand interactions (e.g., kinase inhibition) using software like AutoDock Vina, incorporating torsional parameters from crystallographic angles (e.g., C17–C16–S2: 111.9°) .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C) .
- pH-dependent stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .
- Light sensitivity tests : Expose to UV-Vis light and track structural changes using UV spectroscopy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
